1-Ethyl-1,3,3-trimethylindan-5-ol
Description
1-Ethyl-1,3,3-trimethylindan-5-ol is a substituted indan derivative featuring a hydroxyl group at the 5-position, an ethyl group at the 1-position, and methyl groups at the 1- and 3-positions.
Properties
CAS No. |
53718-30-2 |
|---|---|
Molecular Formula |
C14H20O |
Molecular Weight |
204.31 g/mol |
IUPAC Name |
1-ethyl-1,3,3-trimethyl-2H-inden-5-ol |
InChI |
InChI=1S/C14H20O/c1-5-14(4)9-13(2,3)12-8-10(15)6-7-11(12)14/h6-8,15H,5,9H2,1-4H3 |
InChI Key |
ZWXLWYJXJMJPSB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CC(C2=C1C=CC(=C2)O)(C)C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 1-Ethyl-1,3,3-trimethylindan-5-ol with key analogs identified in the evidence:
Key Observations:
- Steric Effects : Bulky substituents (e.g., cyclopentyl groups in 4,6-dicyclopentylindan-5-ol) reduce solubility but may improve target specificity .
Gaps in Current Knowledge
- No direct studies on this compound’s synthesis, toxicity, or applications were found in the evidence.
- Limited data on indan derivatives’ pharmacokinetics and metabolism.
Proposed Research Avenues
- Synthetic Optimization : Modify substituent positions (e.g., introducing halogens or electron-withdrawing groups) to enhance bioactivity, as seen in DCEBIO (a benzimidazolone derivative) .
- Biological Screening : Test the compound for anti-inflammatory, antioxidant, or ion channel-modulating activity, leveraging structural parallels to β-carbolines and benzimidazolones .
- Computational Modeling : Predict logP, solubility, and binding affinity using QSAR (Quantitative Structure-Activity Relationship) models.
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